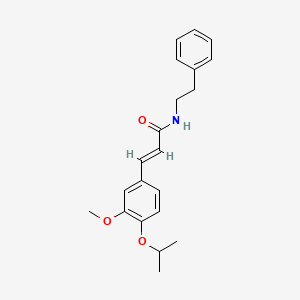

(E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide

説明

特性

IUPAC Name |

(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-16(2)25-19-11-9-18(15-20(19)24-3)10-12-21(23)22-14-13-17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,23)/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMRRZHWWZIAJM-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-isopropoxy-3-methoxybenzaldehyde and phenethylamine.

Condensation Reaction: The aldehyde undergoes a condensation reaction with phenethylamine in the presence of a base such as sodium hydroxide to form the corresponding imine.

Acrylamide Formation: The imine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final acrylamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

(E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylamide group to an amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

科学的研究の応用

(E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

作用機序

The mechanism of action of (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s substituents (4-isopropoxy, 3-methoxy) distinguish it from related acrylamides. Key comparisons include:

Key Observations :

- Electronic Effects: Methoxy groups act as electron donors, stabilizing resonance structures, whereas chloro or pyridinyl groups introduce electron-withdrawing effects .

- Synthetic Complexity : Introducing isopropoxy groups requires specialized reagents (e.g., isopropyl bromide) and protection-deprotection steps, unlike simpler methoxy or chloro derivatives .

Spectroscopic and Analytical Data

- NMR Shifts :

- Mass Spectrometry :

- Molecular ion peaks for similar compounds (e.g., [M+H]⁺ = 393.13 for a chloro-pyridinyl analog) suggest the target compound’s [M+H]⁺ would be ~373.45 .

生物活性

(E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide is an organic compound classified as an acrylamide derivative. Its structural characteristics, particularly the substitution pattern on the phenyl ring, suggest potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The synthesis of (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide typically involves a condensation reaction between 4-isopropoxy-3-methoxybenzaldehyde and phenethylamine, followed by acylation with acryloyl chloride. This method allows for the formation of the acrylamide structure, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide exhibits significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell growth and apoptosis.

Case Study:

In vitro experiments demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of 12 µM. Mechanistic studies suggested that it induces apoptosis via the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests against bacterial strains such as Escherichia coli and Staphylococcus aureus showed promising results, indicating potential applications in treating infections.

Table 1: Antimicrobial Activity of (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 20 µg/mL |

The mechanism by which (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide exerts its biological effects appears to involve multiple pathways:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell cycle regulation, leading to reduced proliferation.

- Receptor Interaction: It could interact with specific receptors, modulating downstream signaling cascades that affect cellular responses.

- Oxidative Stress Induction: The compound may increase oxidative stress within cells, contributing to apoptosis in cancer cells.

Toxicological Profile

An in silico analysis has been conducted to evaluate the toxicological effects associated with this compound. The findings suggest that while it exhibits beneficial biological activities, there are potential risks related to acute toxicity and long-term exposure.

Table 2: Toxicological Findings from In Silico Studies

| Endpoint | Result |

|---|---|

| Acute Toxicity | Moderate risk |

| Carcinogenic Potential | Low |

| Mutagenicity | Negative |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via a multi-step procedure starting with α,β-unsaturated acrylamide formation. A typical approach involves coupling 4-isopropoxy-3-methoxycinnamic acid derivatives with phenethylamine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in DMF at 0°C. Solvent optimization (e.g., ethyl acetate/petroleum ether mixtures) and purification via column chromatography are critical for isolating the (E)-isomer . Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of acid to amine) and controlled addition of catalysts to minimize side reactions. Reaction progress should be monitored via TLC (thin-layer chromatography) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) is indispensable for verifying stereochemistry and substituent positions, particularly the (E)-configuration of the acrylamide double bond (characteristic coupling constant J = 15–16 Hz). High-resolution mass spectrometry (HRMS) confirms molecular weight within 3 ppm error. Purity (>95%) should be validated via HPLC with UV detection at 254 nm. For crystalline derivatives, single-crystal X-ray diffraction (e.g., R factor < 0.05) provides unambiguous structural confirmation .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Methodological Answer : Common side reactions include (Z)-isomer formation, incomplete coupling, or hydrolysis of the isopropoxy group. Mitigation strategies:

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Optimize reaction temperature (0–25°C) to suppress (Z)-isomerization.

- Employ scavengers like molecular sieves for byproduct absorption.

Post-synthesis, column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:1) effectively separates isomers and unreacted precursors .

Advanced Research Questions

Q. How can computational methods predict reactivity or optimize synthesis pathways?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to predict regioselectivity in acrylamide formation. Machine learning algorithms trained on reaction databases (e.g., USPTO) can propose optimal solvent-catalyst pairs. For example, ICReDD’s reaction path search methods integrate computational and experimental data to narrow down conditions (e.g., solvent polarity, temperature) for >90% yield .

Q. What strategies resolve contradictions between theoretical bioactivity predictions and experimental data?

- Methodological Answer : Discrepancies may arise from impurities, assay variability, or incorrect stereochemical assumptions. Solutions include:

- Re-evaluate compound purity via LC-MS and elemental analysis.

- Repeat bioassays under standardized conditions (e.g., cell line passage number, serum-free media).

- Perform molecular docking simulations with corrected stereochemistry to reassess target binding (e.g., using AutoDock Vina with flexible side chains) .

Q. How do substituent modifications (e.g., isopropoxy vs. methoxy groups) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the 4-isopropoxy and 3-methoxy positions. For example:

- Replace isopropoxy with ethoxy to assess steric effects on target binding.

- Introduce electron-withdrawing groups (e.g., nitro) at the 3-methoxy position to modulate electron density.

Biological evaluation via kinase inhibition assays (e.g., EGFR IC₅₀) paired with Hammett σ values quantifies electronic contributions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。